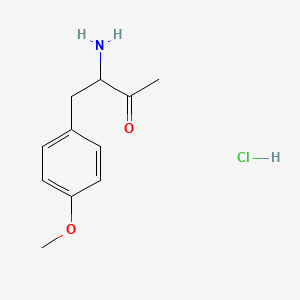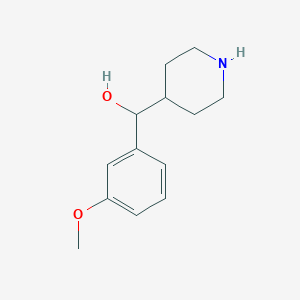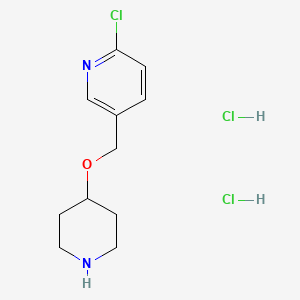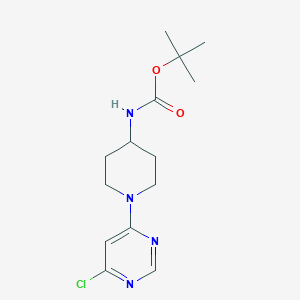
tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C14H21ClN4O2 . It has a molecular weight of 312.8 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-10-5-4-6-19(8-10)12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,18,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.8 . It is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Intermediate Synthesis
tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate is an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an intermediate for crizotinib, a therapy used in cancer treatment (Kong et al., 2016).
Receptor Ligand Studies
The compound has also been used in structure-activity studies as a ligand of the histamine H4 receptor (H4R), contributing to the development of new pharmacological agents. This research is significant for developing anti-inflammatory and analgesic agents, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Photocatalytic Applications
The use of tert-butyl derivatives in photocatalyzed amination has been explored. For example, photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate leads to the assembly of various biologically significant compounds, demonstrating the versatility of this chemical approach in synthesizing diverse molecular structures (Wang et al., 2022).
Crystal Structure Studies
Studies on the crystal structures of derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have contributed to understanding the molecular interactions and stability of various compounds. These studies are essential in drug design and materials science (Baillargeon et al., 2017).
Anticancer Drug Intermediates
tert-Butyl derivatives are significant in synthesizing small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is used as an intermediate for various anticancer therapies, demonstrating the critical role of these compounds in medicinal chemistry (Zhang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQFSDLJNKKZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671579 | |
| Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate | |
CAS RN |
596817-50-4 | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-4-pyrimidinyl)-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596817-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



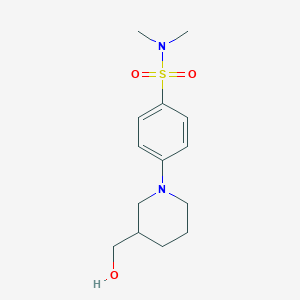
![3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500611.png)
![8-Methoxy-1,3-dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1500615.png)
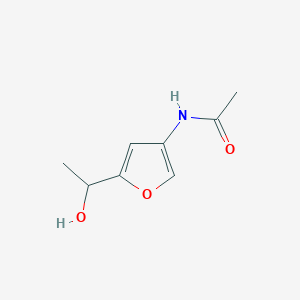
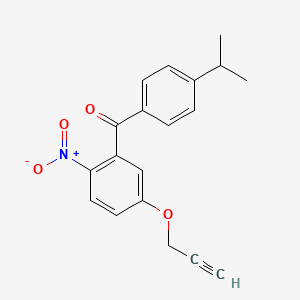
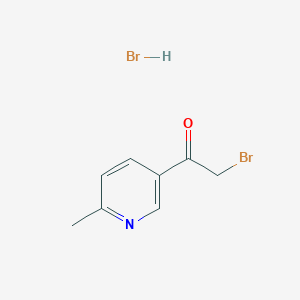
![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B1500621.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde](/img/structure/B1500623.png)
